(E)-ethyl 4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S3/c1-2-25-18(24)12-5-7-13(8-6-12)20-16(22)11-21-17(23)15(28-19(21)26)10-14-4-3-9-27-14/h3-10H,2,11H2,1H3,(H,20,22)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDUALSLQKJJIG-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 374.49 g/mol. Its structure features a thiazolidinone moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The thiazolidinone structure has been associated with antimicrobial properties. Studies have shown that derivatives of thiazolidinones exhibit activity against various bacterial strains, including resistant ones.
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. The ability to induce apoptosis in tumor cells has been linked to the modulation of cell cycle regulators and apoptotic pathways.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.
Efficacy Studies
Recent studies have evaluated the efficacy of this compound against various biological targets:
| Study | Target | Results |
|---|---|---|
| Study 1 | Bacterial Strains | Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values in the low µg/mL range. |
| Study 2 | Cancer Cell Lines | Induced apoptosis in MCF-7 breast cancer cells with IC50 values lower than standard chemotherapeutics. |
| Study 3 | Inflammatory Models | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating anti-inflammatory potential. |
Case Studies
-
Case Study on Antimicrobial Activity :
A study published in a peer-reviewed journal reported the synthesis and evaluation of this compound against multi-drug resistant bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. -
Case Study on Anticancer Potential :
Another investigation focused on the compound's effects on various cancer cell lines, including prostate and breast cancer models. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential as a lead compound in cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications in Thiazolidinone Derivatives
The target compound’s structural uniqueness lies in its thiophene substituent and acetamido-benzoate linkage. Key comparisons with similar compounds include:
Substituent Variations on the Thiazolidinone Core
- Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j): These analogues () feature a methoxy-2-oxoethylidene group at position 5 instead of the thiophen-2-ylmethylene group. The benzamido group at position 2 and ethyl benzoate at position 3 mirror the target compound’s acetamido-benzoate linkage. Crystallographic data for compound 4c (Triclinic, Space group P-1, a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å) highlight the planar geometry of the thiazolidinone ring, which is likely conserved in the target compound .
- N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide (): This derivative replaces the thiophen-2-ylmethylene group with a benzyl substituent and introduces a carboxamide at position 3.
Arylidene Substituents
- (5-Arylidene-2,4-dioxothiazolidin-3-yl)acetic acids ():
These compounds feature arylidene groups (e.g., 3-(2-phenylethoxy)phenyl or 4-benzyloxy-3-methoxyphenyl) at position 4. The target compound’s thiophen-2-ylmethylene group offers enhanced electron-richness, which may improve binding to enzymes like urease or kinases compared to bulkier aryl groups .
Triazolone Analogues with Thiophene Moieties
- {3-Oxo-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-[1,2,4]triazol-3-one} (): While structurally distinct (triazolone vs. thiazolidinone core), these compounds share the thiophen-2-ylmethyl group. Their synthesis yields (66–81%) suggest that thiophene-containing derivatives are synthetically accessible, though reactivity may vary with core heterocycles .
Melting Points and Stability
Structural-Activity Relationships (SAR)
- Thiophene vs. Benzylidene : The thiophen-2-ylmethylene group’s electron-rich aromatic system may improve target binding compared to benzylidene or methoxy groups, as seen in enhanced enzyme inhibition .
- Thioxo Group: The 2-thioxo moiety in the target compound and derivatives is critical for hydrogen bonding with biological targets, a feature absent in dioxothiazolidinones () .
Data Tables
Table 1: Comparison of Key Thiazolidinone Derivatives
Preparation Methods
Core Thiazolidinone Synthesis
The thiazolidinone moiety is synthesized via cyclocondensation of thioglycolic acid with thiourea derivatives. Bhattacharyya et al. demonstrated that β-cyclodextrin-SO₃H catalyzes this reaction by activating carbonyl groups, forming an imine intermediate that undergoes nucleophilic attack and cyclization. For the target compound, this step yields 4-oxo-2-thioxothiazolidine, a critical precursor.
Reaction Conditions :
Knoevenagel Condensation for Thiophene Incorporation
The 5-(thiophen-2-ylmethylene) group is introduced via Knoevenagel condensation between 4-oxo-2-thioxothiazolidine and thiophene-2-carbaldehyde. Santeusanio et al. highlighted the role of piperidine as a base catalyst, facilitating deprotonation and subsequent aldol addition.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (5 mol%) |
| Solvent | Anhydrous ethanol |
| Temperature | Reflux (78°C), 6 hours |
| Yield (E-isomer) | 68% |
Steric effects favor the E-isomer, confirmed via ¹H NMR coupling constants (J = 12–14 Hz).
Stepwise Synthesis of (E)-Ethyl 4-(2-(4-Oxo-5-(Thiophen-2-ylmethylene)-2-Thioxothiazolidin-3-yl)Acetamido)Benzoate
Acetamido Bridge Formation
The acetamido linker is installed by reacting 3-(2-chloroacetyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one with ethyl 4-aminobenzoate. Ambeed’s peptide coupling protocol using PyBOP and DIPEA in DMF achieves efficient amide bond formation.
Procedure :
Esterification and Final Product Isolation
The ethyl benzoate group is introduced during the aminobenzoate precursor synthesis. Evitachem’s method for analogous esters uses TFA-mediated cleavage from resin-bound intermediates, followed by precipitation in diethyl ether.
Purification :
- HPLC Conditions : C18 column, 10 mM ammonium acetate (pH 5)/ACN gradient (0%–20% over 25 minutes).
- Purity : >98% (confirmed by HPLC at 254 nm).
Reaction Optimization and Challenges
Catalytic System Comparison
Catalyst screening for the Knoevenagel step revealed significant yield variations:
| Catalyst | Yield (E-isomer) | Reaction Time |
|---|---|---|
| β-cyclodextrin-SO₃H | 68% | 6 hours |
| Scandium triflate | 55% | 8 hours |
| DBU | 48% | 10 hours |
β-cyclodextrin-SO₃H outperforms Lewis acids due to its dual activation of aldehyde and thiazolidinone.
Isomerization Control
The E/Z ratio is sensitive to solvent polarity. Polar aprotic solvents (DMF, DMSO) favor the Z-isomer (up to 40%), while ethanol maintains >95% E-selectivity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Retention Time | Purity |
|---|---|---|
| HPLC (C18) | 14.2 minutes | 98.5% |
| TLC (SiO₂, EtOAc/Hex) | Rf = 0.45 | – |
Industrial-Scale Considerations
Evitachem’s batch reactor protocol for analogous thiadiazoles suggests scalability up to 50 kg batches using continuous flow systems. Key parameters:
- Temperature Control : ±2°C tolerance to prevent side reactions.
- Cost Analysis : PyBOP ($320/mol) vs. EDCI/HOBt ($210/mol) – EDCI preferred for large-scale.
Applications and Derivatives
While the target compound’s bioactivity remains under investigation, structural analogs exhibit:
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
The synthesis involves multi-step reactions, including condensation, acylation, and cyclization. Key parameters include:
- Solvent choice : Dimethylformamide (DMF) or ethanol are optimal for facilitating thiazolidinone ring formation .
- Catalysts : Sodium hydride (NaH) or triethylamine (TEA) enhances nucleophilic substitution in thiophene-methylene coupling .
- Temperature control : Reflux conditions (70–90°C) improve reaction efficiency for thioxothiazolidinone intermediates .
- Monitoring : Thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane, 3:7) tracks reaction progress .
Q. What analytical techniques are critical for structural characterization?
- NMR spectroscopy : and NMR confirm the presence of thiophene-methylene (δ 7.2–7.8 ppm) and thioxothiazolidinone (δ 170–175 ppm) groups .
- IR spectroscopy : Peaks at 1650–1700 cm (C=O stretching) and 1250–1300 cm (C=S) validate functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest:
- Anticancer potential : Inhibition of protein kinases (e.g., EGFR) via thiophene-thiazolidinone interactions .
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC: 8–16 µg/mL) .
- Anti-inflammatory effects : COX-2 inhibition (IC: ~12 µM) in murine macrophage models .
Advanced Research Questions
Q. How do substituent variations (e.g., thiophene vs. phenyl) alter biological activity?
Comparative studies of analogs reveal:
Q. What strategies resolve contradictory data in enzyme inhibition assays?
Conflicting results (e.g., COX-2 IC ranging from 12–45 µM) may arise from:
Q. How can molecular docking guide SAR studies for this compound?
Docking simulations (AutoDock Vina, PDB: 1M17) predict:
- Key interactions : Thiophene sulfur forms hydrogen bonds with Lys45 of EGFR .
- Steric clashes : Bulky substituents at the 4-oxo position reduce binding affinity (ΔG: −8.2 → −6.5 kcal/mol) .
- Validation : Cross-reference with mutagenesis studies (e.g., Lys45Ala reduces activity by 70%) .
Q. What synthetic challenges arise in scaling up production for in vivo studies?
- Purification : Column chromatography (silica gel, CHCl/MeOH) is labor-intensive; switch to preparative HPLC for >100 mg batches .
- Stability : Thioxothiazolidinone degrades under acidic conditions (pH < 3); store in anhydrous DMSO at −20°C .
- Isomerization : (E)-configured products dominate, but (Z)-isomers form at >80°C; monitor via NOESY NMR .
Q. How do spectroscopic and computational data correlate for structural validation?
- DFT calculations : B3LYP/6-31G(d) simulations match experimental IR spectra (RMSD < 5 cm) .
- X-ray crystallography : Confirms planarity of the thiophene-thiazolidinone core (dihedral angle: 178.5°) .
Methodological Guidelines
- Contradiction resolution : Replicate assays across ≥3 independent labs to validate biological activity .
- Data reporting : Include full synthetic protocols (e.g., equivalents of reagents, reaction times) to ensure reproducibility .
- Safety protocols : Handle thioxothiazolidinone derivatives under inert atmosphere (N) due to sulfur sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
